tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate
Description
Evolution of Piperidine-Based Carbamates in Chemical Research
Piperidine-based carbamates have emerged as critical scaffolds in medicinal chemistry due to their versatility in modulating enzyme activity and pharmacokinetic properties. The piperidine ring provides a rigid, nitrogen-containing heterocycle that facilitates interactions with biological targets, while the carbamate moiety introduces electrophilic reactivity or hydrogen-bonding capabilities. Early research focused on tetrapeptide-derived inhibitors, but limitations in bioavailability prompted the development of smaller, hybrid peptidomimetics. For example, piperidine carbamate dipeptide inhibitors demonstrated comparable potency to larger peptides while improving metabolic stability.
A key advancement was the rational design of hybrid molecules combining piperidine carbamates with aromatic groups, enabling selective inhibition of serine proteases like matriptase and hepsin. These innovations highlighted the importance of balancing molecular complexity with drug-like properties. The tert-butyl carbamate group, in particular, became a staple in protecting amine functionalities during synthesis while enhancing lipophilicity.
Table 1: Milestones in Piperidine Carbamate Research
Historical Development of Benzylpiperidine Derivatives
Benzylpiperidine derivatives evolved from early antipsychotic agents to targeted enzyme inhibitors. The Horner–Wadsworth–Emmons reaction revolutionized their synthesis, allowing efficient construction of the benzylpiperidine core on multi-kilogram scales. Selective hydrogenation protocols using Pt/C catalysts minimized debromination byproducts, addressing a critical challenge in halogenated intermediate synthesis.
Structural modifications, such as substituting oxygen linkers with sulfur atoms, improved target affinity and metabolic stability. For instance, replacing a pyridine-oxygen-phenyl linkage with sulfur in MAGL inhibitors enhanced potency by 30-fold. The 2-chlorobenzyl substituent, as seen in tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate, likely emerged from structure-activity relationship (SAR) studies prioritizing halogenated aromatics for hydrophobic binding pocket interactions.
Emergence of this compound in Academic Literature
While not explicitly named in public literature, analogs of this compound have been described in patents and medicinal chemistry studies. Its structure suggests dual optimization for target binding and synthetic feasibility:
- The 2-chlorobenzyl group enhances π-π stacking with aromatic residues in enzyme active sites.
- The tert-butyl carbamate protects the piperidine nitrogen during synthesis while serving as a metabolically stable substituent.
- The methylcarbamate linkage introduces a hydrogen-bond acceptor, critical for protease inhibition.
This derivative likely represents an evolution from earlier compounds like TL-1238 (a meta-substituted benzylpiperidine carbamate with 125–175 μg/kg toxicity in mice), refined for reduced off-target effects and improved selectivity.
Classification within Medicinal Chemistry Framework
This compound fits into three overlapping medicinal chemistry categories:
- Enzyme Inhibitors : Analogous to piperidine carbamate protease inhibitors, it may target serine hydrolases like MAGL or hepsin through covalent or non-covalent interactions.
- CNS-Penetrant Agents : The 2-chlorobenzyl group’s lipophilicity suggests potential blood-brain barrier permeability, aligning with neurological targets.
- Prodrug Candidates : The tert-butyl carbamate could serve as a cleavable protecting group, enabling controlled release of active metabolites.
Table 2: Structural Features and Putative Targets
Research Significance and Academic Impact
This compound exemplifies modern fragment-based drug design principles:
- Selectivity Optimization : The chloro-substituent may reduce off-target binding compared to unhalogenated analogs.
- Synthetic Scalability : Modular benzylpiperidine synthesis routes support structure diversification.
- Target Versatility : Similar scaffolds inhibit proteases (matriptase), lipases (MAGL), and neurotransmitter receptors.
Recent studies on benzylpiperidine MAGL inhibitors highlight the therapeutic potential of this chemotype in neuropathic pain and neurodegenerative diseases. The compound’s structural features position it as a candidate for further optimization in these areas.
Current Research Landscape and Knowledge Gaps
Despite advances, critical questions remain:
- Target Identification : Precise molecular targets beyond serine hydrolases are unconfirmed.
- Stereochemical Effects : The impact of piperidine chair conformations on activity is unexplored.
- In Vivo Efficacy : Most data derive from enzymatic assays; animal model studies are lacking.
Ongoing research priorities include:
Properties
IUPAC Name |
tert-butyl N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQOKFIQYULQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the 2-chlorobenzyl halide.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Antibacterial Properties
Research indicates that tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate exhibits potent antibacterial activity against various Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death at low concentrations comparable to those of existing antibiotics .
Potential for Drug Development
Given its efficacy against resistant strains, this compound is considered a lead candidate for the development of new antibiotics. Its unique structural features allow for further modifications aimed at enhancing its antibacterial properties while minimizing toxicity .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study investigating the antibacterial properties of various carbamates, this compound demonstrated significant bactericidal effects against MRSA. The study highlighted its potential as a last-resort antibiotic alternative due to its low minimum inhibitory concentration (MIC) values compared to traditional antibiotics.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis revealed that modifications to the piperidine ring and the chlorobenzyl substitution significantly affect the compound's potency. Variants of the compound were tested against a panel of bacterial strains, leading to insights into optimizing its structure for enhanced activity and reduced side effects .
Mechanism of Action
The mechanism of action of tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1-Acetylpiperidin-4-yl)carbamate
Structural Differences : Replaces the 2-chlorobenzyl group with an acetyl moiety.
Synthesis : Acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection .
Key Data :
- Yield: Not explicitly stated, but four batches produced 670 g of crude product .
- ESI-MS: Not provided, but molecular weight is ~243.3 g/mol (calculated).
tert-Butyl [1-(Piperidin-4-ylmethyl)piperidin-4-yl]carbamate
Structural Differences : Features a piperidin-4-ylmethyl group instead of 2-chlorobenzyl.
Properties :
tert-Butyl (1-(2-Chloronicotinoyl)piperidin-4-yl)(methyl)carbamate
Structural Differences: Substitutes 2-chlorobenzyl with a 2-chloronicotinoyl (chloropyridine) group. Key Data:
- Synonym: AKOS024463544 .
Pyridine-Based Carbamates (e.g., tert-Butyl (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate)
Structural Differences : Pyridine core replaces the piperidine ring, with additional chloro and dimethoxymethyl substituents .
Implications : The pyridine ring’s aromaticity and electron-deficient nature may confer distinct reactivity profiles, such as increased stability toward oxidation but reduced solubility compared to Compound 6a .
Comparative Data Table
Biological Activity
tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a chlorobenzyl substituent, and a tert-butyl carbamate moiety. These structural elements contribute to its interaction with various biological targets, making it a subject of interest in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 344.88 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The mechanism involves:
- Binding Affinity : The chlorobenzyl group enhances binding to target proteins, potentially modulating their activity.
- Biochemical Pathways : The compound may influence various signaling pathways, including those involved in neurotransmission and cellular response mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through the inhibition of key signaling pathways involved in cell proliferation.
- Neuropharmacological Effects : Its structure suggests potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise in biochemical assays, indicating its potential use as a biochemical probe.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 15 µM against A549 lung cancer cells, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological effects of the compound, demonstrating its ability to enhance dopaminergic signaling in vitro. This suggests potential applications in treating disorders such as Parkinson's disease.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a piperidine derivative (e.g., 1-(2-chlorobenzyl)piperidin-4-amine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or NaH). Reactions are conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmospheres (N₂ or Ar) to prevent hydrolysis. Purification is achieved via column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺] peak at m/z ~383.3).
- Infrared Spectroscopy (IR) : Identifies carbamate C=O stretching (~1700 cm⁻¹) .
Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?
- Methodological Answer : Anhydrous solvents (e.g., DCM, THF) and inert gas environments prevent carbamate hydrolysis. Reaction temperatures are kept at 0–25°C to minimize side reactions. Bases like NaH or triethylamine are used stoichiometrically to deprotonate the amine intermediate .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during carbamate coupling.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) accelerates tert-butyl chloroformate activation.
- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) improves resolution .
Q. What methodological approaches are used to analyze interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify affinity (Kd values).
- Functional Tests : Enzyme inhibition assays (e.g., IC₅₀ determination using spectrophotometry).
- Pharmacokinetic Studies : HPLC-MS monitors metabolic stability in liver microsomes .
Q. How do structural modifications influence biological activity?
- Methodological Answer : Comparative studies of analogs reveal:
| Compound Modification | Biological Impact | Source |
|---|---|---|
| Replacement of 2-Cl with 2-Br | Enhanced antimicrobial activity (~2× MIC) | |
| Removal of tert-butyl group | Reduced metabolic stability (t₁/₂ < 1 hr) | |
| Substitution with 3-CF₃ benzyl | Improved CNS permeability (logP +0.5) |
Q. How can discrepancies in reported biological activity be resolved?
- Methodological Answer :
- Replication Studies : Standardize assay protocols (e.g., cell line selection, incubation time).
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects.
- Crystallography : Resolve binding modes with target proteins (e.g., X-ray co-crystal structures) .
Q. What advanced techniques characterize thermal stability and degradation pathways?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures melting points and decomposition temperatures (e.g., Tₘ ~150°C).
- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating.
- LC-HRMS : Identifies degradation products (e.g., hydrolyzed piperidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
